4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1704063-97-7
VCID: VC2748451
InChI: InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(11(13)14)2-3-10(8)12/h2-3,6,13-14H,4-5,7H2,1H3
SMILES: B(C1=CC(=C(C=C1)F)COCCOC)(O)O
Molecular Formula: C10H14BFO4
Molecular Weight: 228.03 g/mol

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid

CAS No.: 1704063-97-7

Cat. No.: VC2748451

Molecular Formula: C10H14BFO4

Molecular Weight: 228.03 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid - 1704063-97-7

Specification

CAS No. 1704063-97-7
Molecular Formula C10H14BFO4
Molecular Weight 228.03 g/mol
IUPAC Name [4-fluoro-3-(2-methoxyethoxymethyl)phenyl]boronic acid
Standard InChI InChI=1S/C10H14BFO4/c1-15-4-5-16-7-8-6-9(11(13)14)2-3-10(8)12/h2-3,6,13-14H,4-5,7H2,1H3
Standard InChI Key KEOGDVXPRLDNPW-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)F)COCCOC)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)F)COCCOC)(O)O

Introduction

Fundamental Identification and Properties

Chemical Identity

4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is an organoboron compound with the CAS registry number 1704063-97-7. The compound is also identified through alternative systematic naming conventions as (4-fluoro-3-((2-methoxyethoxy)methyl)phenyl)boronic acid . This unambiguous identification is essential for proper cataloging and research documentation purposes.

Structural Composition

The molecular formula of the compound is C₁₀H₁₄BFO₄, corresponding to a molecular weight of 228.03 g/mol. Structurally, the compound features a phenyl ring as its core, with three key substitutions: a boronic acid group (B(OH)₂) directly attached to the phenyl ring, a fluoro group (F) at the para position (C-4), and a methoxyethoxy methyl group (CH₂OCH₂CH₂OCH₃) at the meta position (C-3). This specific arrangement of functional groups gives the compound its unique chemical properties and reactivity profile.

Physical Characteristics

Chemical Reactivity and Function

Reactivity Profile

The chemical reactivity of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is predominantly characterized by the boronic acid functional group, which serves as a nucleophilic center in coupling reactions. The presence of the fluorine atom enhances the compound's stability and influences its electronic properties, while the methoxyethoxy methyl group offers additional functionalization possibilities.

Synthesis and Production Methods

Reaction Parameters

Optimal reaction conditions for the synthesis of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid would typically involve controlled temperatures ranging from 60°C to 80°C. Reaction durations may vary from several hours to overnight, depending on the specific synthetic protocol employed. These parameters would need to be carefully optimized to maximize yield and ensure high purity of the final product.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which represent a cornerstone methodology in modern organic synthesis. In these reactions, the compound functions as a boronic acid partner that reacts with aryl or vinyl halides to form new carbon-carbon bonds. The reaction typically proceeds under palladium catalysis, often using catalysts such as tetrakis(triphenylphosphine)palladium(0), similar to those employed with related boronic acids .

Synthetic Utility

The unique structure of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid makes it particularly valuable for the synthesis of complex organic molecules. The presence of the fluoro group can enhance metabolic stability in pharmaceutical compounds, while the methoxyethoxy methyl substituent introduces specific electronic and steric properties that can be advantageous in designing molecules with targeted functions.

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related boronic acid compounds provide comparative insights into the properties and applications of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid. These include compounds with similar substitution patterns on the phenyl ring but varying in the positioning or nature of the substituents. Examples include (3-Fluoro-4-methoxyphenyl)boronic acid (CAS: 149507-26-6) and 2-Fluoro-5-methoxyphenylboronic acid (CAS: 406482-19-7), both showing structural similarity ratings above 0.9 when compared to (2-Fluoro-3-methoxyphenyl)boronic acid .

Table 1: Structural Comparison of Related Fluorophenylboronic Acids

CompoundCAS NumberStructural Similarity IndexKey Structural Difference
(3-Fluoro-4-methoxyphenyl)boronic acid149507-26-60.92Different position of methoxy group
2-Fluoro-5-methoxyphenylboronic acid406482-19-70.91Different position of fluoro and methoxy groups
2-Fluoro-4-methoxyphenylboronic acid162101-31-70.91Different position of fluoro and methoxy groups
(4-Ethoxy-2-fluorophenyl)boronic acid279261-82-40.88Ethoxy instead of methoxy substituent
(2-Fluoro-3-methoxyphenyl)boronic acid352303-67-4ReferenceReference compound

Reactivity Patterns

Comparing the reactivity of 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid with related fluorinated phenylboronic acids provides insight into how specific substitution patterns affect chemical behavior. The electron-withdrawing nature of the fluoro group generally enhances the electrophilicity of the boron center, while the methoxyethoxy methyl group introduces steric and electronic factors that can significantly influence coupling reaction outcomes .

Current Research Directions

Synthetic Methodology Advancements

Ongoing developments in synthetic methodologies related to boronic acid chemistry continue to enhance the accessibility and utility of compounds like 4-Fluoro-3-((2-methoxyethoxy)methyl)phenylboronic acid. These advances include milder reaction conditions, greater functional group tolerance, and more environmentally sustainable synthetic approaches that minimize waste and reduce energy requirements.

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